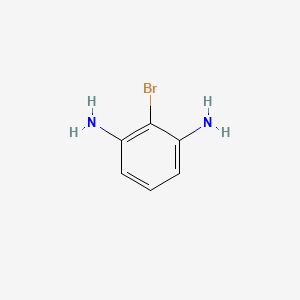
2-Bromobenzene-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromobenzene-1,3-diamine is an organic compound with the molecular formula C6H7BrN2. It is a derivative of benzene, where two amino groups are substituted at the 1 and 3 positions, and a bromine atom is substituted at the 2 position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromobenzene-1,3-diamine typically involves multi-step reactions starting from benzene derivatives. One common method includes the nitration of benzene to form nitrobenzene, followed by bromination to introduce the bromine atom at the desired position. The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
化学反应分析
Types of Reactions
2-Bromobenzene-1,3-diamine undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The amino groups activate the benzene ring towards electrophilic substitution reactions, such as nitration and sulfonation.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form different derivatives.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Reduction: Iron and hydrochloric acid are typical reducing agents for converting nitro groups to amino groups.
Bromination: Bromine or N-bromosuccinimide (NBS) are used for introducing bromine atoms
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, such as nitrobenzene, bromobenzene, and different amino-substituted benzenes .
科学研究应用
2-Bromobenzene-1,3-diamine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of polymers and other advanced materials.
Medicinal Chemistry: Researchers explore its potential as a precursor for pharmaceutical compounds.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
作用机制
The mechanism of action of 2-Bromobenzene-1,3-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
3-Bromobenzene-1,2-diamine: Similar structure but with amino groups at the 1 and 2 positions.
4-Bromobenzene-1,3-diamine: Similar structure but with the bromine atom at the 4 position.
Uniqueness
2-Bromobenzene-1,3-diamine is unique due to the specific positioning of the bromine and amino groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthetic applications and research .
属性
分子式 |
C6H7BrN2 |
|---|---|
分子量 |
187.04 g/mol |
IUPAC 名称 |
2-bromobenzene-1,3-diamine |
InChI |
InChI=1S/C6H7BrN2/c7-6-4(8)2-1-3-5(6)9/h1-3H,8-9H2 |
InChI 键 |
LMXYBWQIERLOHB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)N)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoicacid](/img/structure/B13009421.png)
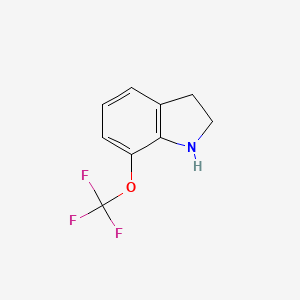
![(1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B13009428.png)
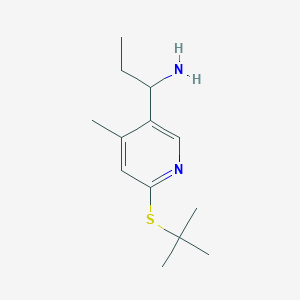
![Octahydro-1H-cyclopenta[b]pyridin-5-ol](/img/structure/B13009451.png)
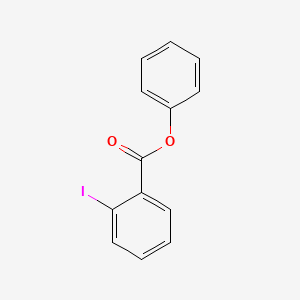
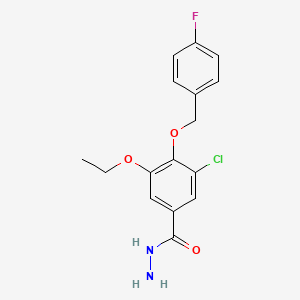
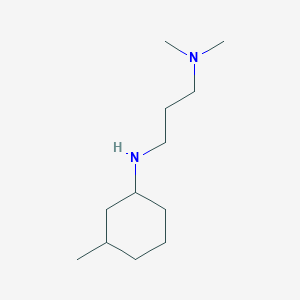
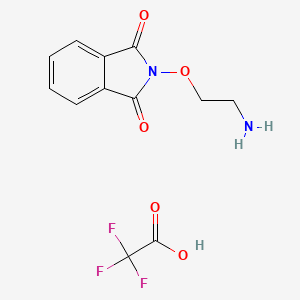

![(1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13009481.png)
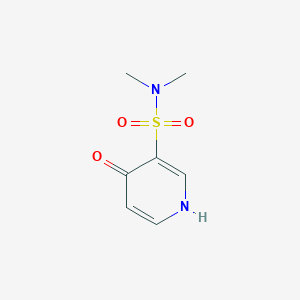
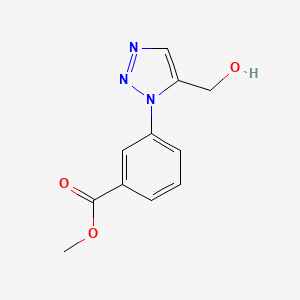
![7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazine-4-thione](/img/structure/B13009515.png)
